REACTION_CXSMILES
|
[Al].[CH3:2][O:3][CH:4]([OH:7])[CH2:5][CH3:6]>CN(C=O)C>[OH:7][CH2:4][C:5]1[C:6]([CH3:4])=[CH:6][CH:5]=[C:6]([OH:7])[C:5]=1[CH2:4][OH:7].[CH3:2][O:3][CH:4]([OH:7])[CH2:5][CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving a coating film weight of 1.3 gm-2
|
Type
|
CUSTOM
|
Details
|
after thoroughly drying at 100° C. in an oven for 3 minutes
|
Duration
|
3 min
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C(=CC=C1C)O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.42 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |